molecular formula C19H20N4O B2468254 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone CAS No. 2310012-78-1

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone

Cat. No. B2468254
CAS RN: 2310012-78-1
M. Wt: 320.396
InChI Key: NIMQBQGPXMVGSG-UHFFFAOYSA-N
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Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications

Rhodium (III) Catalyzed C-H Functionalization

This compound has been used in Rhodium (III) catalyzed C-H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This process provides a straightforward way for the divergent synthesis of either C-H alkenylation products or indazole products in moderate to good yields .

Synthesis of Novel Thiazoles

The compound has been used in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. These thiazoles were obtained in high yields (77–90%) and have potential pharmacological and industrial applications .

Antileishmanial and Antimalarial Evaluation

The compound has been evaluated for its antileishmanial and antimalarial properties. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .

Cytotoxic Activity Evaluation

The compound has been evaluated for its cytotoxic activity. The SAR study reveals that the derivatives embedded electron-donating and electron-withdrawing groups exhibited more potential cytotoxic activity compared to standard with IC50 values .

Rhodium (III) Catalyzed C-H Alkenylation

The compound has been used in Rhodium (III) catalyzed C-H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation. Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

The compound has been used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .

Vilsmeier-Haack Formylation

The compound has been used in Vilsmeier-Haack formylation of 2-(1H-pyrazol-1-yl)ethanol and its methyl derivatives .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole, also known as ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

The compound interacts with its targets, JAK1 and TYK2, by inhibiting their activity. It is a highly potent and selective inhibitor against JAK1 (IC50 = 4 nM) and TYK2 (IC50 = 5 nM) as measured in in vitro kinase assays . Its potency against other JAKs such as JAK2 or JAK3 is significantly lower, greater than 1 µM .

Biochemical Pathways

By inhibiting JAK1 and TYK2, the compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. The inhibition of JAK1 and TYK2 can disrupt this signaling pathway, potentially leading to reduced inflammation and immune response .

Pharmacokinetics

It is mentioned that the compound is orally bioavailable , suggesting that it can be administered orally and can reach the bloodstream via the digestive system

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of JAK1 and TYK2, leading to a disruption in the JAK-STAT signaling pathway. This can result in reduced inflammation and immune response, which could potentially be beneficial in the treatment of various autoimmune diseases .

properties

IUPAC Name

1H-indol-2-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(18-10-13-4-1-2-5-17(13)21-18)23-14-6-7-15(23)12-16(11-14)22-9-3-8-20-22/h1-5,8-10,14-16,21H,6-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMQBQGPXMVGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=CC=CC=C4N3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-indole

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